A Technical Guide to Novel Research Applications of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
A Technical Guide to Novel Research Applications of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Introduction
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core imidazole structure is a key component in many biologically active molecules, including the amino acid histidine[3][5]. The presence of a carboxylic acid moiety at the 4-position and methyl groups at the 1 and 5-positions of the imidazole ring in 1,5-Dimethyl-1H-imidazole-4-carboxylic acid presents unique opportunities for novel research applications. This guide will provide an in-depth exploration of potential, innovative research directions for this compound, complete with detailed experimental protocols and the underlying scientific rationale.
Part 1: Probing Novel Anticancer Activity through Targeted Kinase Inhibition
Scientific Rationale
The imidazole scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid can be leveraged to achieve selectivity, while the carboxylic acid group offers a versatile handle for derivatization to enhance potency and target engagement. We hypothesize that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid can serve as a foundational scaffold for the development of novel inhibitors targeting specific oncogenic kinases, such as those in the tyrosine kinase family (e.g., EGFR, VEGFR) or serine/threonine kinase family (e.g., BRAF, MEK).
Experimental Workflow: From In Vitro Screening to Cellular Assays
Figure 1: Experimental workflow for evaluating the anticancer potential of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid derivatives as kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Screening
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Objective: To identify which kinases are inhibited by 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.
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Methodology:
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Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound against a broad range of human kinases at a fixed concentration (e.g., 10 µM).
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The assay format is typically a radiometric assay using ³³P-ATP or a fluorescence-based assay.
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Calculate the percentage of inhibition for each kinase relative to a control (DMSO).
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Identify "hits" as kinases that show significant inhibition (e.g., >50%).
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2. IC₅₀ Determination for Hit Kinases
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Objective: To determine the potency of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid against the identified hit kinases.
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Methodology:
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Perform a dose-response analysis for each hit kinase.
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Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
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Incubate the kinase, substrate, and ATP with the varying concentrations of the compound.
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Measure kinase activity at each concentration.
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Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
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3. Cell Proliferation Assay
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Objective: To assess the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
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Methodology:
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Select appropriate cancer cell lines (e.g., A549 for EGFR, A375 for BRAF).
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Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with a range of concentrations of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid for 72 hours.
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Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
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Determine the GI₅₀ (concentration for 50% growth inhibition).
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4. Target Engagement and Downstream Signaling Analysis
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Objective: To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways.
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Methodology:
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Treat the selected cancer cell lines with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-2 hours).
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Lyse the cells and perform a Western blot analysis.
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Probe for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-ERK for the MAPK pathway, p-AKT for the PI3K pathway).
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A decrease in the phosphorylation of the target and its downstream effectors would indicate on-target activity.
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Part 2: Development of Novel Antimicrobial Agents Targeting Bacterial Biofilm Formation
Scientific Rationale
Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Imidazole-containing compounds have demonstrated broad-spectrum antibacterial activity[1][4]. The planar structure of the imidazole ring can facilitate intercalation into bacterial DNA or interaction with key enzymes involved in biofilm formation. The carboxylic acid group of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid can be exploited to disrupt the extracellular polymeric substance (EPS) matrix of biofilms through chelation of essential metal ions or by interfering with cell-to-cell adhesion. We propose that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid and its derivatives could act as potent inhibitors of bacterial biofilm formation.
Experimental Workflow: From Biofilm Inhibition to Mechanistic Insights
Figure 2: Workflow for investigating the anti-biofilm properties of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.
Detailed Experimental Protocols
1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay
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Objective: To determine the minimum concentration of the compound required to inhibit biofilm formation.
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Methodology:
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Use a 96-well plate format with a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
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Add a serial dilution of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid to the wells, followed by the bacterial inoculum.
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Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
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After incubation, remove the planktonic cells and stain the remaining biofilm with crystal violet.
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Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.
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The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the untreated control.
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2. Minimum Biofilm Eradication Concentration (MBEC) Assay
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Objective: To determine the minimum concentration of the compound required to eradicate a pre-formed biofilm.
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Methodology:
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Allow biofilms to form in a 96-well plate as described above, without the compound.
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After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the compound.
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Incubate for a further 24 hours.
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Quantify the remaining biofilm using the crystal violet method.
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The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.
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3. Extracellular Polymeric Substance (EPS) Matrix Analysis
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Objective: To investigate if the compound disrupts the EPS matrix of the biofilm.
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Methodology:
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Grow biofilms in the presence and absence of the compound at its MBIC.
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Extract the EPS from the biofilms.
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Quantify the major components of the EPS, such as polysaccharides and extracellular DNA (eDNA).
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A significant reduction in EPS components in the treated biofilms would suggest that the compound interferes with EPS production or integrity.
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4. Quorum Sensing (QS) Inhibition Assay
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Objective: To determine if the compound interferes with bacterial cell-to-cell communication (quorum sensing), which is often crucial for biofilm formation.
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Methodology:
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Utilize a reporter strain that produces a detectable signal (e.g., bioluminescence, pigment production) under the control of a QS system (e.g., Chromobacterium violaceum for violacein production).
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Grow the reporter strain in the presence of varying concentrations of the compound.
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A reduction in the QS-regulated signal without inhibiting bacterial growth would indicate QS inhibition.
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Part 3: As a Novel Scaffold for Modulators of Neurotransmitter Receptors
Scientific Rationale
The imidazole ring is a bioisostere of other five-membered aromatic heterocycles found in many neurologically active drugs. Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity on glutamate receptors.[6] The specific substitution pattern of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid provides a unique three-dimensional structure that could allow for selective interaction with neurotransmitter receptors, such as GABA, glutamate, or dopamine receptors. The carboxylic acid group can mimic the endogenous ligand's acidic functionality, while the dimethyl groups can provide steric hindrance to direct the molecule to a specific binding pocket. We propose that this compound could serve as a starting point for the development of novel modulators of neurotransmitter receptors with potential applications in treating neurological disorders.
Experimental Workflow: From Receptor Binding to Functional Assays
Figure 3: Experimental workflow for exploring the potential of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid as a neurotransmitter receptor modulator.
Detailed Experimental Protocols
1. Radioligand Binding Assays
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Objective: To determine if the compound binds to a panel of neurotransmitter receptors.
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Methodology:
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Use commercially available membrane preparations expressing specific neurotransmitter receptors (e.g., GABA-A, NMDA, D2 receptors).
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Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.
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Measure the displacement of the radioligand by the compound to determine its binding affinity (Ki).
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2. In Vitro Functional Assays
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Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the target receptor.
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Methodology:
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Use cell lines stably expressing the target receptor and a reporter system (e.g., a calcium-sensitive dye for GPCRs, or a fluorescent ion indicator for ion channels).
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For agonist activity, apply the compound and measure the cellular response.
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For antagonist activity, pre-incubate the cells with the compound and then stimulate with a known agonist. A reduction in the agonist-induced response indicates antagonism.
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3. Patch-Clamp Electrophysiology
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Objective: To directly measure the effect of the compound on the ion flow through ligand-gated ion channels.
-
Methodology:
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Use primary neurons or cell lines expressing the target ion channel.
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Perform whole-cell patch-clamp recordings to measure the ionic currents in response to the application of the compound and/or a known agonist.
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This will provide detailed information on the mechanism of action (e.g., channel block, modulation of channel gating).
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4. In Vivo Behavioral Models
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Objective: To assess the physiological effects of the compound in animal models of neurological disorders.
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Methodology:
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Select an appropriate animal model based on the in vitro findings (e.g., a model of anxiety for a GABA-A receptor modulator, a model of psychosis for a dopamine receptor modulator).
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Administer the compound to the animals and assess its effects on relevant behavioral paradigms (e.g., elevated plus maze for anxiety, prepulse inhibition for psychosis).
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1,5-Dimethyl-1H-imidazole-4-carboxylic acid represents a versatile chemical scaffold with significant, yet largely unexplored, potential in various fields of biomedical research. This guide has outlined three novel research applications: as a template for targeted kinase inhibitors in oncology, as an anti-biofilm agent to combat antibiotic resistance, and as a modulator of neurotransmitter receptors for the potential treatment of neurological disorders. The detailed experimental workflows and protocols provided herein offer a roadmap for researchers to investigate these exciting possibilities and unlock the full therapeutic potential of this intriguing molecule.
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